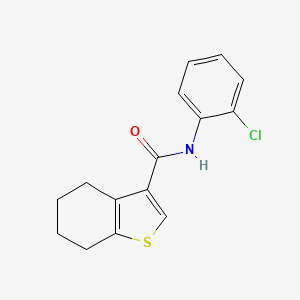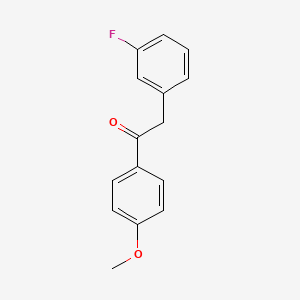
2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
カタログ番号 B2672108
CAS番号:
153529-18-1
分子量: 244.265
InChIキー: PGKAVRBAZXUZIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Synthesis Analysis
The synthesis of such compounds typically involves the Friedel-Crafts alkylation, using a suitable catalyst such as AlCl3 or FeCl3, where one phenyl group is introduced at a time .Molecular Structure Analysis
The molecular structure of this compound would consist of a central carbon atom attached to a 3-fluorophenyl group and a 4-methoxyphenyl group .Chemical Reactions Analysis
As an aromatic ketone, this compound could potentially undergo a variety of chemical reactions, including nucleophilic addition reactions, reduction to the corresponding alcohol, and oxidation to yield carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ketone group would make it polar, and the aromatic rings could contribute to its stability and rigidity .科学的研究の応用
Antimicrobial Activity
- Schiff Bases Synthesis : 1-(3-fluoro-4-methoxyphenyl)ethanone has been utilized in the synthesis of novel Schiff bases, demonstrating significant antimicrobial activity. This application leverages the Gewald synthesis technique and Vilsmeier-Haack reaction for creating 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which, upon screening, showed excellent antimicrobial properties against various microbial strains (Puthran et al., 2019).
- Antimicrobial Activity of Prop-1-ones : Another study synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) prop-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. These compounds were evaluated for their antimicrobial properties, showcasing the compound's role as a precursor in developing substances with potential bioactivity (Nagamani et al., 2018).
Chemical Synthesis and Material Science
- Chalcone Synthesis : The compound has been used in synthesizing chalcone derivatives via condensation with 4-fluorobenzaldehyde. The study highlighted the sonochemical method's efficiency over conventional methods, providing insights into energy-efficient synthetic techniques and the potential for creating materials with enhanced properties (Jarag et al., 2011).
- Isoxazole Derivatives : Research on synthesizing 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone showcases another facet of utilizing such compounds. These derivatives exhibit antimicrobial activity, reinforcing the compound's utility in developing bioactive agents (Kumar et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-fluorophenyl)-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKAVRBAZXUZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

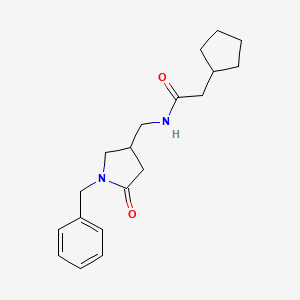
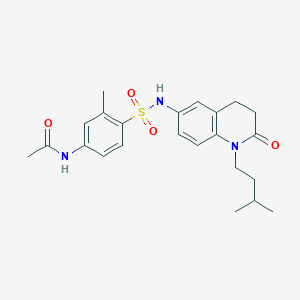
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)
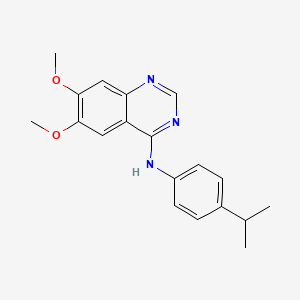
![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
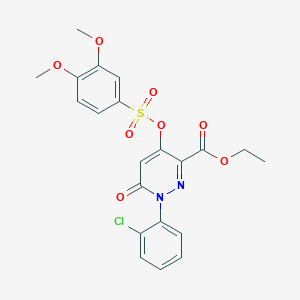
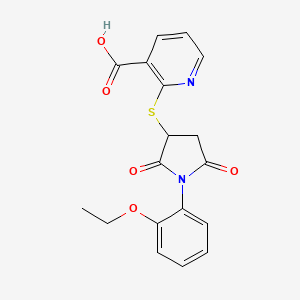
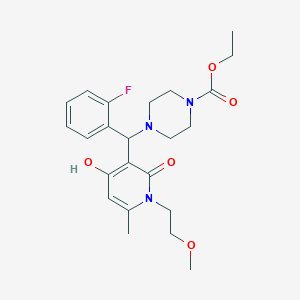
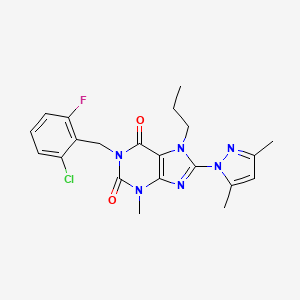
![Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride](/img/structure/B2672043.png)
![N-[2-Methyl-5-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2672044.png)
![N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2672045.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2672046.png)
